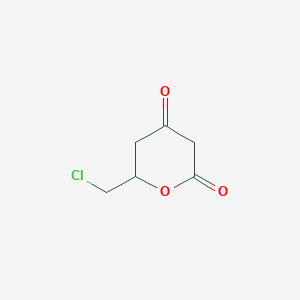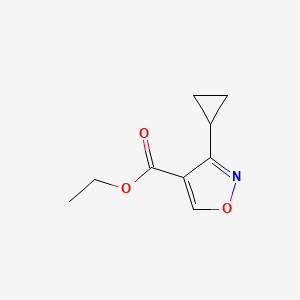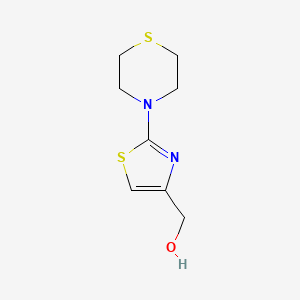
4-amino-2-methylBenzeneacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methylBenzeneacetic acid methyl ester is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylBenzeneacetic acid methyl ester typically involves the esterification of (4-Amino-2-methyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-Amino-2-methyl-phenyl)-acetic acid+MethanolAcid Catalyst(4-Amino-2-methyl-phenyl)-acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylBenzeneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-amino-2-methylBenzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-methylBenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methyl-phenyl)-acetic acid: The parent acid form of the ester.
(4-Amino-2-methyl-phenyl)-acetic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
(4-Amino-2-methyl-phenyl)-acetic acid propyl ester: An ester with a propyl group.
Uniqueness
4-amino-2-methylBenzeneacetic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(4-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
ILCPOUOTAUBTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4(3h)-Quinazolinone,2-[6-[(1-cyclobutyl-4-piperidinyl)oxy]-3-pyridinyl]-8-methoxy-3-methyl-](/img/structure/B8546964.png)
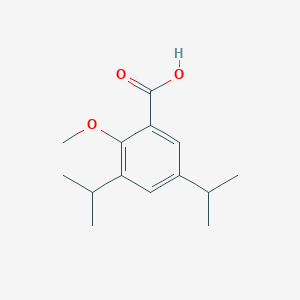
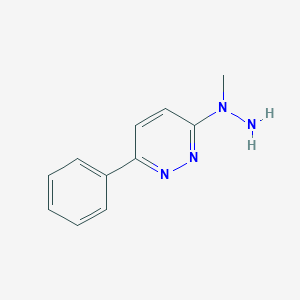

![4-[(2-fluoroethyl)amino]furan-2(5H)-one](/img/structure/B8547006.png)
![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarbothioamide](/img/structure/B8547008.png)
![Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanone](/img/structure/B8547010.png)


![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)
![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)
